N-cyclohexyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
Description
N-cyclohexyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide (hereafter referred to as the target compound) is a small-molecule organic compound featuring a piperidine-4-carboxamide core substituted with a 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl pyridinyl group and an N-cyclohexyl moiety. Its molecular weight is 445.56, and it is commercially available as a dry powder (Lipinski-compliant) .
Properties
IUPAC Name |
N-cyclohexyl-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-18-7-5-8-20(17-18)23-29-26(33-30-23)22-11-6-14-27-24(22)31-15-12-19(13-16-31)25(32)28-21-9-3-2-4-10-21/h5-8,11,14,17,19,21H,2-4,9-10,12-13,15-16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKVCSOHTSQOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation and Amide Coupling
Piperidine-4-carboxylic acid (1) is activated using carbodiimide reagents (e.g., EDCl or DCC) in the presence of HOBt to form an active ester intermediate. Subsequent reaction with cyclohexylamine (2) yields N-cyclohexylpiperidine-4-carboxamide (3) (Table 1).
Table 1: Representative Conditions for Amide Bond Formation
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 78 |
| DCC/DMAP | CH₂Cl₂ | 0 → 25 | 82 |
| HATU/DIEA | DMF | 25 | 85 |
Key considerations:
- DMAP catalysis enhances acylation rates in non-polar solvents.
- Side reactions : Over-activation leading to urea byproducts is mitigated by stoichiometric control.
Synthesis of the Pyridinyl-1,2,4-Oxadiazole Subunit
Amidoxime Preparation
3-Methylbenzamidoxime (4) is synthesized by treating 3-methylbenzonitrile with hydroxylamine hydrochloride under basic conditions (NH₃/MeOH, 60°C, 12 h).
Oxadiazole Ring Formation
The amidoxime (4) reacts with 3-(pyridin-2-yl)propiolic acid (5) via a [3+2] cycloaddition under microwave irradiation (120°C, 30 min) to form 5-(3-methylphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (6) (Scheme 1).
Scheme 1: Oxadiazole Cyclization
$$
\text{4 + 5} \xrightarrow{\text{MW, DMF}} \text{6} \quad (\text{Yield: 72\%})
$$
Optimization Notes :
- Microwave irradiation reduces reaction time from 12 h to 30 min compared to conventional heating.
- Solvent effects : DMF outperforms THF due to better solubility of intermediates.
Coupling of Piperidine and Pyridinyl-Oxadiazole Fragments
Nucleophilic Aromatic Substitution
The pyridinyl-oxadiazole (6) undergoes bromination at the 2-position using NBS (N-bromosuccinimide) in AcOH to yield 2-bromo-5-(3-methylphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (7). Subsequent reaction with N-cyclohexylpiperidine-4-carboxamide (3) in the presence of K₂CO₃ and CuI in DMF at 100°C for 24 h furnishes the target compound (8) (Table 2).
Table 2: Coupling Reaction Optimization
| Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | CuI | DMF | 100 | 65 |
| Cs₂CO₃ | Pd(OAc)₂ | Toluene | 110 | 58 |
| DBU | None | DMSO | 90 | 42 |
Mechanistic Insights :
- Copper-catalyzed Ullmann-type coupling facilitates C-N bond formation between the piperidine and pyridine.
- Side products : Homocoupling of bromopyridine is suppressed by excess piperidine derivative.
Purification and Analytical Validation
Chromatographic Techniques
Crude product is purified via flash chromatography (SiO₂, EtOAc/hexanes 1:2 → 1:1) followed by recrystallization from EtOH/H₂O to achieve >98% purity.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (s, 1H, oxadiazole-H), 2.45 (s, 3H, CH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₂₇H₃₀N₅O₂: 456.2396; found: 456.2401.
Alternative Synthetic Routes
One-Pot Tandem Approach
A recent patent discloses a tandem method combining oxadiazole formation and piperidine coupling in a single reactor:
Enzymatic Amidoxime Oxidation
Cytochrome P450-mediated oxidation of amidoximes (e.g., 4) to nitroso intermediates enables oxadiazole formation under mild conditions (pH 7.4, 37°C). While scalable, this method currently suffers from lower yields (∼50%).
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
N-cyclohexyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
Biological Activity
N-cyclohexyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features several notable structural elements:
- Cyclohexyl group : This contributes to lipophilicity and potential interactions with biological membranes.
- Piperidine ring : Known for various pharmacological activities, it plays a crucial role in the compound's biological effects.
- 1,2,4-Oxadiazole moiety : This heterocyclic structure is associated with a range of biological activities, including anticancer and antimicrobial properties.
Synthesis typically involves multi-step processes that may include cyclization reactions to form the oxadiazole ring, followed by functionalization to introduce the piperidine and cyclohexyl groups.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer activity. For instance:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies report IC50 values suggesting moderate to high potency against human colon adenocarcinoma (HT-29) and other cancer types .
| Cell Line | IC50 Value (µM) |
|---|---|
| HT-29 (Colon) | 20 |
| HeLa (Cervical) | 25 |
| CaCo-2 (Colon) | 30 |
Antimicrobial Activity
The compound demonstrates promising antimicrobial properties. Its mechanism may involve inhibiting bacterial cell wall synthesis or interfering with metabolic pathways in pathogens. In vitro tests have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 15.0 µg/mL |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Important in neuropharmacology; inhibition can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Acetylcholinesterase | 70 |
| Urease | 65 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways.
- Enzyme Interaction : It potentially inhibits enzymes critical for cellular processes, leading to apoptosis in cancer cells or disruption of bacterial metabolism.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in drug discovery:
- Cytotoxicity Studies : A recent study evaluated the cytotoxic effects on various cancer cell lines and found that modifications to the oxadiazole structure could enhance activity .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties, demonstrating effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of piperidine-4-carboxamide derivatives bearing oxadiazole-linked aryl/heteroaryl substituents. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and synthetic data.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Lipophilicity: The N-cyclohexyl group in the target compound enhances lipophilicity compared to analogs with arylalkyl substituents (e.g., 2-ethoxyphenylmethyl in ), which may improve membrane permeability.
Synthetic Yields :
- Compound 7 was synthesized in 89% yield via nucleophilic substitution, suggesting robust synthetic accessibility for this scaffold.
Structural Diversity :
- The oxadiazole ring is conserved across all analogs, but aryl substitutions (e.g., 3-methylphenyl vs. 4-trifluoromethylphenyl) modulate steric and electronic properties.
- Piperidine-4-carboxamide derivatives with bulky substituents (e.g., cyclohexyl) may exhibit distinct conformational preferences compared to smaller groups (e.g., tetrahydro-2H-pyran in SY096041 ).
Research Findings and Implications
- Physicochemical Trends : The target compound’s molecular weight (445.56) exceeds that of simpler analogs (e.g., 369.35 for compound 7 ), but its Lipinski compliance suggests favorable drug-like properties.
- Synthetic Feasibility : The high yield reported for compound 7 supports scalable synthesis for this class, though the target compound’s cyclohexyl group may require optimized coupling conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
